2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, amide, and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Piperidine Derivative Synthesis: The thiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.
Acetamide Formation: The final step involves coupling the piperidine-thiazole intermediate with 4-acetamidophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to perform each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the amide groups, converting them to amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.
Receptor Modulation: The compound may act on cellular receptors, modulating signal transduction pathways.
Pathways Involved: Inflammatory pathways, pain signaling pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Known for its unique combination of structural features.
This compound: Similar in structure but with variations in the piperidine or thiazole rings.
Uniqueness
Structural Diversity: The presence of both thiazole and piperidine rings in a single molecule.
Reactivity: Enhanced reactivity due to the combination of aromatic and heterocyclic systems.
Biological Activity: Potential for diverse biological activities due to its complex structure.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLRJLZFAMXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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